molecular formula C23H28N2O6 B1282653 (2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid CAS No. 66076-38-8

(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid

Cat. No.: B1282653
CAS No.: 66076-38-8
M. Wt: 428.5 g/mol
InChI Key: SIRXGPIISDLXFD-OALUTQOASA-N
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Description

(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid is a useful research compound. Its molecular formula is C23H28N2O6 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Computational Peptidology and Drug Design

Flores-Holguín et al. (2019) explored the properties of a group of new antifungal tripeptides, including (2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid. Using conceptual density functional theory, they calculated molecular properties and structures, focusing on active sites related to nucleophilic, electrophilic, and radical functions. This study is significant for drug design, especially in predicting pKa values and bioactivity scores for new peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Asymmetric Synthesis

Monclus et al. (1995) described the asymmetric synthesis of variants of this compound, emphasizing the synthesis of benzyl bromides and the alkylation of glycine enolate derivatives. This research contributes to the broader field of chemical synthesis, particularly in creating fluorinated compounds (Monclus, Masson, & Luxen, 1995).

Antioxidant and Anti-inflammatory Activity

Subudhi and Sahoo (2011) synthesized novel analogues of (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid. They evaluated their in vitro antioxidant and anti-inflammatory activities, finding significant efficacy, which could have implications for medical applications (Subudhi & Sahoo, 2011).

Synthesis and Evaluation in Drug Development

Reynolds and Hermitage (2001) synthesized a related compound, which was crucial in the development of potent PPARγ agonists. The study's focus on a copper(I) catalyzed N-arylation as a key coupling step is relevant for pharmaceutical chemistry, particularly in the context of drug development (Reynolds & Hermitage, 2001).

Applications in Microbiology

Rimbault et al. (1993) investigated organic acids in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon, where derivatives of this compound were analyzed. This research is pivotal for understanding microbial metabolism in extreme environments (Rimbault, Guézennec, Fromage, Niel, Godfroy, & Rocchiccioli, 1993).

Mechanism of Action

Target of Action

The primary targets of (2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid are transporter-related nutrient sensors, also known as transceptors . These transceptors mediate nutrient activation of signaling pathways through the plasma membrane .

Mode of Action

The compound interacts with its targets, the transceptors, to mediate nutrient activation of signaling pathways . The exact mechanism of action of transporting and non-transporting transceptors is still unknown .

Biochemical Pathways

The compound, also known as Boc-Phe-Tyr-OH, can be introduced into the peptide structure and used as photoswitchable units for peptide modifications . It is prepared from protected tyrosine in the Mannich reaction, and further used as a building block in peptide synthesis . Moreover, peptides containing tyrosine can be transformed into a photoactivable quinone methide (QM) precursor by the Mannich reaction .

Pharmacokinetics

It’s worth noting that the compound is used in peptide synthesis, which suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the peptide it is incorporated into .

Result of Action

The compound’s action results in the formation of quinone methides (QMs) upon electronic excitation, leading to the reactions of peptides with different reagents . This ability to photochemically trigger peptide modifications and interactions with other molecules can have numerous applications in organic synthesis, materials science, biology, and medicine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photochemical reactivity can be studied by preparative irradiation in methanol, where photodeamination and photomethanolysis occur .

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-23(2,3)31-22(30)25-18(13-15-7-5-4-6-8-15)20(27)24-19(21(28)29)14-16-9-11-17(26)12-10-16/h4-12,18-19,26H,13-14H2,1-3H3,(H,24,27)(H,25,30)(H,28,29)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRXGPIISDLXFD-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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